![molecular formula C20H18N6O4 B10999216 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10999216.png)
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepines and triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the triazole moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. The triazole moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 1H-1,4-Benzodiazepine-3-acetic acid, 2,3,4,5-tetrahydro-2,5-dioxo-, (3S)-
Uniqueness
Compared to similar compounds, 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide stands out due to its unique combination of benzodiazepine and triazole moieties. This combination may enhance its pharmacological properties and provide a broader range of applications in medicinal chemistry.
Properties
Molecular Formula |
C20H18N6O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18N6O4/c1-30-15-9-5-3-7-12(15)17-24-20(26-25-17)23-16(27)10-14-19(29)21-13-8-4-2-6-11(13)18(28)22-14/h2-9,14H,10H2,1H3,(H,21,29)(H,22,28)(H2,23,24,25,26,27) |
InChI Key |
OEJZGBMUNHIHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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